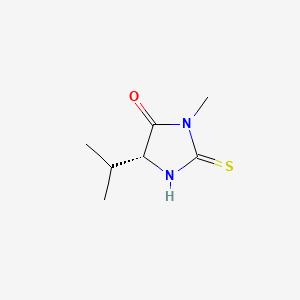
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one is a unique organic compound characterized by its imidazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by the introduction of a sulfur source to form the sulfanylidene group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized for yield and efficiency, often incorporating purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidinones, depending on the specific reagents and conditions used.
科学的研究の応用
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which (5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- (5R)-3-methyl-5-propan-2-yl-2-thioxoimidazolidin-4-one
- (5R)-3-methyl-5-propan-2-yl-2-oxoimidazolidin-4-one
Uniqueness
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one is unique due to its specific sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs
生物活性
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one is an organic compound with a unique imidazolidinone core structure. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₇H₁₂N₂OS. It features a sulfanylidene group that contributes to its reactivity and biological properties.
Research indicates that this compound may exert its biological effects through enzyme inhibition. It is believed to interact with specific enzymes by binding to their active sites, thereby modulating biochemical pathways critical for various physiological processes.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, which may lead to therapeutic effects in various diseases. The inhibition mechanism typically involves the formation of a stable complex between the compound and the enzyme, blocking substrate access.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a novel antibacterial agent.
- Enzyme Modulation : Another investigation focused on the compound's role as an enzyme inhibitor in metabolic pathways associated with cancer proliferation. The findings demonstrated that it could reduce enzyme activity linked to tumor growth, indicating possible anticancer properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer Potential | Reduces enzyme activity linked to tumor growth |
Applications in Research and Medicine
The unique properties of this compound make it a valuable candidate for further research:
- Drug Development : Its enzyme inhibition capabilities suggest potential applications in developing new therapeutics for conditions like cancer and bacterial infections.
- Biochemical Research : The compound can serve as a tool for studying enzyme mechanisms and interactions within biological systems.
特性
IUPAC Name |
(5R)-3-methyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXKKZRYHOTZMJ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














